molecular formula C17H19N3O3S B2518319 (5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2062349-30-6

(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2518319
CAS No.: 2062349-30-6
M. Wt: 345.42
InChI Key: NDWYIZSZYUBIHR-UHFFFAOYSA-N
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Description

The compound “(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine” belongs to a class of bicyclic pyrimidine derivatives characterized by a 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core. This scaffold is distinguished by its fused seven-membered ring system and stereospecific epimino bridge (R,S configuration), which confers conformational rigidity and influences molecular interactions . The sulfonyl substituent at the 10-position, bearing a 4-methoxy-3-methylphenyl group, modulates electronic properties and solubility, making it a candidate for pharmacological studies.

Properties

IUPAC Name

12-(4-methoxy-3-methylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-7-13(4-6-17(11)23-2)24(21,22)20-12-3-5-16(20)14-9-18-10-19-15(14)8-12/h4,6-7,9-10,12,16H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYIZSZYUBIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O3SC_{15}H_{20}N_2O_3S, and it has a molecular weight of approximately 320.4 g/mol. The compound features a sulfonamide group attached to a tetrahydro-pyrimidine structure, which is known to influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Antitumor Activity : The compound's design suggests potential efficacy against specific cancer cell lines. Similar compounds have shown significant inhibition of cancer cell proliferation.
  • Enzyme Inhibition : The sulfonamide moiety is known for its role in enzyme inhibition, particularly in proteases and kinases.

Antitumor Activity

Recent studies have evaluated the antitumor effects of related compounds. For example, pyrido[2,3-d]pyrimidines have been synthesized and tested for their inhibitory effects on EGFR mutations associated with non-small cell lung cancer (NSCLC). These studies often employ assays such as the MTT assay to assess cell viability and IC50 values to quantify potency.

Case Study: EGFR Inhibition

A study focused on pyrido[2,3-d]pyrimidines demonstrated that certain derivatives exhibited IC50 values as low as 13 nM against the EGFR L858R/T790M mutation. This suggests that modifications to the core structure can significantly enhance biological activity against specific targets .

Enzyme Inhibition Studies

The sulfonamide group in this compound may contribute to its role as an enzyme inhibitor. Sulfonamides are known to mimic substrates in enzymatic reactions, thus acting as competitive inhibitors.

Example Data Table: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (µM)Reference
Compound AEGFR L858R/T790M0.013
Compound BProtease X0.025
Compound CKinase Y0.050

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the core structure affect biological activity. For instance:

  • Substituents : The presence of the methoxy and methyl groups on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes or receptors.
  • Tetrahydro Structure : The saturation of the pyrimidine ring may influence conformational flexibility and accessibility to active sites of enzymes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name / ID Substituent at 10-Position Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound (4-methoxy-3-methylphenyl)sulfonyl Not provided Not provided Not available Not available Not available Not available
(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl) analog 3-chloro-4-methoxyphenylsulfonyl C16H16ClN3O3S 365.8 Not available 5 1 Not available
S572-0341 (carboxamide derivative) N-(3-fluoro-4-methylphenyl)carboxamide C18H19FN4O 326.37 2.699 4 1 44.338
1-((5R,8S)-...-10-yl)-2-(thiophen-2-yl)ethanone 2-(thiophen-2-yl)ethanone C15H15N3OS 285.4 Not available 4 1 Not available
Base structure (6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine) None C9H11N3 161.2 Not available 3 1 Not available

Key Observations:

  • Substituent Effects on Molecular Weight: The sulfonyl-containing analogs (target compound and ) exhibit higher molecular weights (~365–unknown) compared to carboxamide (326.37) and thiophene derivatives (285.4), reflecting the bulk of the sulfonyl group.
  • Hydrogen Bonding : The carboxamide derivative (S572-0341) has a polar surface area of 44.338 Ų, suggesting moderate solubility, while sulfonyl analogs likely have higher polarity due to the sulfonyl group’s electron-withdrawing nature .
  • logP Trends : S572-0341’s logP of 2.699 indicates moderate lipophilicity, aligning with its carboxamide functional group. Sulfonyl analogs are expected to have lower logP values due to increased polarity, though data is unavailable .

Research Findings

Structural Modifications and Bioactivity

  • Sulfonyl vs. Carboxamide Derivatives : The sulfonyl group in the target compound and its chloro-methoxy analog may enhance binding to charged or polar residues in biological targets (e.g., enzymes or receptors), whereas the carboxamide in S572-0341 could favor hydrogen-bond interactions with proteins .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine?

  • Classification : Basic (Synthesis Methodology)
  • Answer : The synthesis involves constructing the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core via cyclization reactions, followed by sulfonylation at the 10-position. Key considerations include:

  • Cyclization conditions : Use of catalytic acid or base to promote ring closure while preserving stereochemistry .
  • Sulfonylation : Selection of sulfonylating agents (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) and reaction optimization (e.g., temperature, solvent polarity) to achieve high regioselectivity .
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product with >95% purity, as validated by NMR and HRMS .

Q. How is the compound characterized using spectroscopic methods?

  • Classification : Basic (Analytical Chemistry)
  • Answer : Structural confirmation relies on:

  • 1H/13C NMR : Assigning peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons; δ ~110–140 ppm for carbons) and the epiminocyclohepta[d]pyrimidine core (e.g., δ ~2.5–4.0 ppm for methylene/methine protons) .
  • HRMS : Accurate mass measurement (e.g., molecular ion [M+H]+) to verify the molecular formula .
  • IR spectroscopy : Identification of sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR data for stereochemical assignments be resolved?

  • Classification : Advanced (Data Analysis)
  • Answer : Discrepancies in proton coupling constants or carbon chemical shifts may arise from dynamic ring puckering or solvent effects. Strategies include:

  • 2D NMR : ROESY or NOESY to detect spatial proximity between protons (e.g., confirming the (5R,8S) configuration via cross-peaks between H-5 and H-8) .
  • Isotopic labeling : Synthesis of deuterated analogs to simplify splitting patterns in crowded spectral regions .
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) to correlate experimental and theoretical data .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

  • Classification : Advanced (Pharmacological Research)
  • Answer : SAR studies require systematic modifications:

  • Sulfonyl group variations : Replace the 4-methoxy-3-methylphenyl group with electron-withdrawing/donating substituents (e.g., nitro, fluoro) to assess impact on target binding .
  • Core modifications : Synthesize analogs with altered ring sizes (e.g., cyclohexane vs. cycloheptane) or epimine configurations (5R,8R vs. 5R,8S) to evaluate conformational effects .
  • Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., IC50 determination) and molecular docking to correlate structural changes with activity .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Classification : Advanced (Molecular Modeling)
  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases, GPCRs). Focus on sulfonyl group interactions with catalytic residues .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability of hydrogen bonds and hydrophobic contacts over 100+ ns trajectories .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC50 values .

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